molecular formula C6H2F3NO3S B11786458 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B11786458
M. Wt: 225.15 g/mol
InChI Key: PEHXRUDZSFWJHJ-UHFFFAOYSA-N
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Description

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is a versatile heterocyclic building block designed for advanced research and development. Compounds with the thiazole core and trifluoromethyl group are of significant interest in medicinal chemistry and agrochemical science . The simultaneous presence of both a carboxylic acid and a formyl group on the thiazole ring provides two distinct, reactive sites for synthetic elaboration, enabling the construction of diverse molecular libraries, such as amides, esters, and Schiff bases . While the specific biological activity of this formyl-substituted analog is not fully documented, closely related structures are known to serve as critical intermediates in the synthesis of active ingredients, including the fungicide Thifluzamide . The trifluoromethyl group is a key motif known to enhance properties like metabolic stability, lipophilicity, and overall bioavailability in candidate molecules . This makes this compound a valuable reagent for researchers exploring new compounds in drug discovery and crop protection. The product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2F3NO3S

Molecular Weight

225.15 g/mol

IUPAC Name

2-formyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H2F3NO3S/c7-6(8,9)4-3(5(12)13)14-2(1-11)10-4/h1H,(H,12,13)

InChI Key

PEHXRUDZSFWJHJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NC(=C(S1)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Brominated Trifluoroacetyl Precursors

A common approach involves the cyclization of brominated trifluoroacetyl intermediates with thioamide derivatives. For example, 2-bromo-1,1,1-trifluoroacetone can react with thioacetamide in the presence of a base to form the thiazole core.

Key steps :

  • Bromination : Trifluoroacetic ethyl acetoacetate is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-1,1,1-trifluoroethyl acetoacetate.

  • Cyclization : The brominated intermediate reacts with thioacetamide in a polar aprotic solvent (e.g., DMF or acetonitrile) at 0–5°C to form 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl carboxylate.

  • Hydrolysis : The ethyl ester is hydrolyzed using aqueous NaOH (40%) at <40°C to yield the carboxylic acid derivative.

Modification for Formyl Introduction :
To introduce the formyl group, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes Vilsmeier-Haack formylation using POCl₃ and DMF, followed by hydrolysis. This step requires strict temperature control (<0°C) to prevent decomposition.

Direct Formylation via Aldehyde Precursors

An alternative route employs 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid as a starting material. The amino group is diazotized and subjected to Gattermann–Koch reaction conditions (HCl, CuCN) to install the formyl group.

Reaction Conditions :

  • Diazotization: NaNO₂, HCl, 0–5°C.

  • Formylation: HCN, CuCl, 50–60°C.

Yield : ~65–70% (theor.), with purification via recrystallization from ethanol/water.

Optimization Strategies and Industrial-Scale Considerations

Solvent and Catalyst Selection

ParameterOptimal ChoiceEffect on Yield
Solvent DMF or acetonitrileEnhances cyclization rate by stabilizing intermediates.
Base TriethylamineNeutralizes HBr, preventing side reactions.
Temperature 0–5°C (cyclization)Minimizes decomposition of formyl group.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Cyclization + Formylation Scalable, uses inexpensive reagentsMulti-step, requires POCl₃72–78
Direct Formylation Fewer stepsLow yield, toxic reagents65–70

Chemical Reactions Analysis

Reactions of the Formyl Group

The aldehyde group at position 2 participates in nucleophilic addition and condensation reactions.

Schiff Base Formation

  • Reaction : Reacts with primary amines to form imines (Schiff bases).

    R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}
  • Conditions : Catalyzed by acidic (e.g., HCl) or dehydrating agents .

  • Applications : Intermediate for pharmaceuticals and agrochemicals.

Acetal Formation

  • Reaction : Forms acetals with alcohols under acidic conditions.

    R’CHO+2ROHH+R’CH(OR)2+H2O\text{R'CHO} + 2\text{ROH} \xrightarrow{\text{H}^+} \text{R'CH(OR)}_2 + \text{H}_2\text{O}
  • Conditions : Requires anhydrous HCl or TsOH.

  • Purpose : Protects the aldehyde during multistep syntheses.

Oxidation/Reduction

  • Oxidation : Formyl → Carboxylic acid (though redundant here due to preexisting -COOH).

  • Reduction : Formyl → Hydroxymethyl (using NaBH₄ or LiAlH₄).

Reactions of the Carboxylic Acid Group

The -COOH group at position 5 undergoes typical acid-derived transformations.

Esterification

  • Reaction : Converts to esters with alcohols.

    RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}
  • Conditions : Acid catalysis (H₂SO₄) or DCC coupling .

  • Example : Ethyl ester synthesis for improved solubility .

Amidation

  • Reaction : Forms amides with amines.

    RCOOH+R’NH2EDC/HOBtRCONHR’+H2O\text{RCOOH} + \text{R'NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{RCONHR'} + \text{H}_2\text{O}
  • Conditions : Carbodiimide-mediated coupling .

  • Yield : Up to 92% in optimized protocols .

Acid Chloride Formation

  • Reaction : Converts to acyl chloride using SOCl₂ or (Cl₃CO)₂CO.

    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
  • Conditions : Reflux in 1,2-dichloroethane or DMF .

  • Applications : Intermediate for peptide conjugates .

Intramolecular Cyclization

  • Reaction : Forms fused heterocycles via aldehyde-carboxylic acid interactions.

    Intramolecular hemiacetalLactone derivatives\text{Intramolecular hemiacetal} \rightarrow \text{Lactone derivatives}
  • Conditions : Basic or thermal activation.

Tandem Reactions

  • Example : Simultaneous imine formation and esterification for bifunctional derivatives.

Comparative Reaction Conditions

Reaction Type Reagents/Conditions Key Observations Yield Range Source
Schiff Base Aniline, HCl (cat.)Light-sensitive; requires inert atmosphere70–85%
Esterification Ethanol, H₂SO₄ (reflux)Excess alcohol drives equilibrium80–92%
Acid Chloride SOCl₂, 1,2-dichloroethaneExothermic; requires controlled addition90–98%
Amidation EDC, HOBt, DMFRoom temperature; avoids racemization75–88%

Mechanistic Insights

  • Electrophilic Activation : The trifluoromethyl group enhances electrophilicity at the formyl carbon, accelerating nucleophilic attacks.

  • Steric Effects : Bulky substituents on the thiazole ring influence regioselectivity in condensation reactions.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that thiazole derivatives, including 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, exhibit significant anticancer properties. A study highlighted that thiazole compounds with specific substitutions demonstrated cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the biological activity of these compounds, making them promising candidates for further development in cancer therapy .

Anticonvulsant Properties
Thiazole derivatives have also shown potential as anticonvulsants. Compounds similar to this compound have been tested for their anticonvulsant efficacy in animal models, demonstrating effectiveness at lower doses compared to standard medications. This suggests that modifications to the thiazole structure can lead to improved therapeutic profiles for treating epilepsy .

Diabetes Management
Recent studies have investigated the protective effects of thiazole derivatives against diabetes mellitus. For instance, compounds similar to this compound have been shown to attenuate hyperglycemia and improve insulin sensitivity through antioxidant and anti-inflammatory mechanisms. These findings suggest a potential role for thiazoles in managing diabetes and related metabolic disorders .

Agricultural Applications

Agricultural Bactericides
The compound serves as an intermediate in the synthesis of agricultural bactericides, particularly thifluzamide, which is effective against various plant pathogens. The synthesis involves multiple steps, including chlorination and cyclization reactions that yield high-purity products suitable for agricultural applications. This highlights the compound's significance in enhancing crop protection strategies .

Material Science Applications

Synthesis of Functional Materials
Thiazole derivatives are increasingly being explored for their utility in creating functional materials with specific electronic or optical properties. The unique trifluoromethyl group contributes to the stability and reactivity of these materials, making them suitable for applications in organic electronics and photonic devices .

Summary of Findings

Application AreaKey Findings
Pharmaceuticals - Anticancer activity against various cell lines
- Anticonvulsant properties at lower doses
- Potential in diabetes management through antioxidant effects
Agriculture - Intermediate for synthesizing effective agricultural bactericides like thifluzamide
Material Science - Development of functional materials with electronic and optical properties

Case Studies

  • Anticancer Activity Case Study : A series of thiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced cytotoxicity compared to standard drugs, suggesting a viable pathway for developing new anticancer agents.
  • Diabetes Management Study : In a controlled study involving diabetic rats, administration of a thiazole derivative led to significant reductions in blood glucose levels and improvements in lipid profiles, supporting its potential use as a therapeutic agent for diabetes management.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Position 2 Substituents: The formyl group in the target compound offers unique reactivity for forming hydrazones (e.g., antifungal hydrazine derivatives in ) compared to methyl or phenyl groups . Amino or amido groups (e.g., 2-(butylamino) or 2-trimethoxybenzamido) enhance hydrogen-bonding interactions, critical for target binding in antimicrobial or anticancer applications . Fluorophenyl substituents (e.g., 2-(2-fluorophenyl)) improve metabolic stability and bioavailability in anticancer agents .
  • Position 5 Functional Groups :

    • Carboxylic acid (–COOH) derivatives are polar and ideal for salt formation or further coupling (e.g., amide bonds in ) .
    • Ethyl ester (–COOEt) analogs (e.g., ) serve as lipophilic prodrugs, enhancing cell membrane permeability .
  • Trifluoromethyl (–CF₃) Effects :

    • The –CF₃ group at position 4 enhances electron-withdrawing effects, stabilizing the thiazole ring and increasing acidity of the carboxylic acid .

Biological Activity

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group and a carboxylic acid moiety, exhibits promising potential in various therapeutic applications, including anticancer, antimicrobial, and antioxidant effects.

Chemical Structure

The chemical structure of this compound is crucial for its biological activity. The thiazole ring system contributes to its pharmacological properties, while the trifluoromethyl group enhances lipophilicity and biological efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with structural similarities to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives containing the thiazole moiety have been reported to exhibit IC50 values in the low micromolar range against human cancer cells, indicating potent antitumor activity.

CompoundCell LineIC50 (µM)Reference
Compound AHCT-15 (Colon Carcinoma)1.61 ± 1.92
Compound BA549 (Lung Adenocarcinoma)1.98 ± 1.22
Compound CU251 (Glioblastoma)<10

The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence anticancer activity, with electron-donating groups enhancing efficacy.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that this compound exhibits inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial potency.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Antioxidant Activity

The antioxidant properties of thiazole derivatives have been extensively studied. The compound has demonstrated significant free radical scavenging activity, which is beneficial in mitigating oxidative stress-related diseases.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of thiazole derivatives similar to this compound against multiple cancer cell lines. The results indicated that certain modifications led to an increase in cytotoxicity, with one derivative achieving an IC50 value of 0.06 µM against non-small cell lung cancer cells.

Case Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial activity of thiazole derivatives was assessed against clinical isolates of Staphylococcus aureus. The study found that compounds with a trifluoromethyl group exhibited lower MIC values compared to their non-fluorinated counterparts, highlighting the importance of this substituent in enhancing antibacterial activity.

Q & A

Q. What are the common synthetic routes for preparing 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid and related derivatives?

The compound can be synthesized via condensation reactions between substituted thiazolones and formyl-indole carboxylic acids under acidic conditions. For example:

  • Method A : Refluxing 2-aminothiazol-4(5H)-one (1.0 equiv) with 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid for 3–5 hours yields crystalline products after recrystallization (DMF/acetic acid) .
  • Method B : Thiourea derivatives react with chloroacetic acid and sodium acetate in acetic acid under reflux to form thiazole intermediates .
  • Key considerations : Excess aldehyde (1.1 equiv) improves yield, and sodium acetate acts as a base to deprotonate intermediates .

Q. How is the compound characterized, and what analytical data are critical for validation?

Characterization relies on:

  • 1H NMR : Aromatic protons (δ 7.4–8.2 ppm) and carboxylic acid protons (broad ~14.4 ppm) are diagnostic. Substituents like trifluoromethyl groups split aromatic signals .
  • Melting points : High melting points (>190°C) confirm crystalline purity .
  • Elemental analysis : Verify %C, %H, %N, and %S to confirm stoichiometry .

Q. What are the stability and handling protocols for this compound?

  • Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the formyl group or decarboxylation .
  • Handling : Use gloves and fume hoods due to hazards (harmful if inhaled/swallowed). Acetic acid washes are recommended during purification to remove unreacted starting materials .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence reactivity and physicochemical properties?

Substituents like trifluoromethyl (-CF₃) and aryl groups significantly alter properties:

  • Electron-withdrawing groups (e.g., -CF₃) : Increase acidity of the carboxylic acid (pKa ~2–3) and enhance thermal stability (melting points >200°C) .
  • Aryl substituents : Electron-deficient aryl groups (e.g., 2-chlorophenyl) improve solubility in polar aprotic solvents (DMF/DMSO) .
  • Example : 2-(2-Chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid exhibits an 84% yield vs. 71% for the 2-fluorophenyl analog, highlighting steric/electronic effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalysis : Sodium acetate (2.0 equiv) accelerates condensation by deprotonating intermediates .
  • Solvent choice : Acetic acid facilitates both reaction and crystallization. Switching to DMF/acetic acid mixtures improves crystal quality .
  • Purification : Sequential washing with ethanol/diethyl ether removes byproducts without degrading the product .

Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved?

Discrepancies often arise from:

  • Solvent effects : DMSO-d6 vs. CDCl₃ shifts proton signals (e.g., carboxylic acid protons appear broader in DMSO) .
  • Impurities : Recrystallize from acetic acid to remove residual sodium acetate or unreacted aldehydes .
  • Tautomerism : The thiazole ring’s keto-enol equilibrium may split signals; use variable-temperature NMR to confirm .

Q. What are the structure-activity relationships (SAR) for biological applications?

  • Formyl group : Enhances electrophilicity for covalent binding (e.g., enzyme inhibition) .
  • Trifluoromethyl group : Increases metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability .
  • Derivative design : Amidation of the carboxylic acid (e.g., with pyridyl groups) boosts solubility and target affinity, as seen in xanthine oxidase inhibitors .

Key Recommendations for Researchers

  • Prioritize Method A for synthesis due to higher reproducibility.
  • Use DMF/acetic acid for recrystallization to avoid solvate formation.
  • Explore amide derivatives for biological studies to balance solubility and activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.